

Application Notes and Protocols for Evaluating FAK-IN-19 Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

Introduction

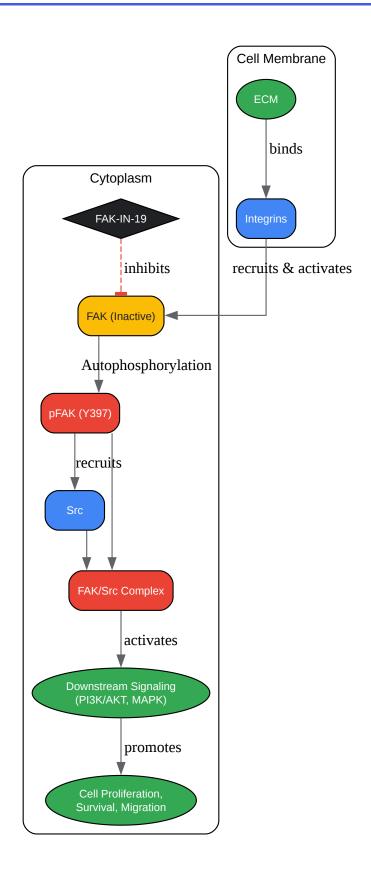
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for pathways that regulate cell survival, proliferation, migration, and adhesion.[1] FAK is often overexpressed in various cancers, making it a compelling therapeutic target.[2][3] **FAK-IN-19** is a small molecule inhibitor that has been developed to target FAK and exhibits anticancer properties.[4]

The activation of FAK is initiated by its autophosphorylation at tyrosine 397 (Y397).[1] This phosphorylation event creates a binding site for the SH2 domain of Src family kinases, leading to the formation of a signaling complex that activates downstream pathways such as PI3K/AKT and MAPK.[1][5] Evaluating the extent to which a compound like **FAK-IN-19** engages its target in a cellular context is a critical step in drug development. This document provides detailed protocols for three key methods to assess the target engagement of **FAK-IN-19**: Western Blotting for FAK phosphorylation, NanoBRET™ Target Engagement Assay, and the Cellular Thermal Shift Assay (CETSA).

FAK Signaling Pathway and Inhibition by FAK-IN-19

The following diagram illustrates the canonical FAK signaling pathway, highlighting the crucial autophosphorylation step at Y397 and the point of inhibition by FAK inhibitors like **FAK-IN-19**.





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FAK signaling pathway and point of inhibition.



Data Presentation: FAK Inhibitor Potency

The efficacy of FAK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FAK activity by 50%. The following table summarizes the IC50 values for several known FAK inhibitors.

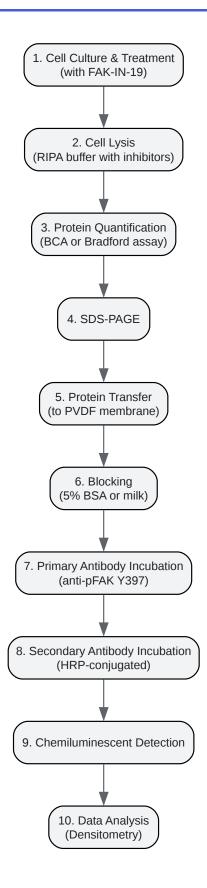
Inhibitor	Target(s)	IC50 (nM)
VS-4718 (PND-1186)	FAK	1.5
TAE226	FAK/IGF-1R	5.5
Compound 16	FAK	35

Note: This data is provided for illustrative purposes. Researchers should determine the IC50 for **FAK-IN-19** in their specific assay system.[6]

Experimental Protocols Western Blotting for Phospho-FAK (Y397)

This method directly assesses the inhibitory effect of **FAK-IN-19** on FAK activity by measuring the phosphorylation status of its autophosphorylation site, Y397.[6] A decrease in the pFAK (Y397) signal relative to the total FAK protein level indicates target engagement.





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Western Blotting Workflow for pFAK (Y397) Detection.



- Cell Culture and Treatment:
 - Plate cells in 6-well plates and grow to 70-80% confluency.
 - Prepare a stock solution of FAK-IN-19 in DMSO.
 - Treat cells with varying concentrations of FAK-IN-19 (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 4, 6, or 24 hours). Include a vehicle control (DMSO).[7]
- Cell Lysis:
 - After treatment, wash the cells with ice-cold PBS.
 - Aspirate the PBS and add 100-200 μL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
 - Transfer the supernatant (protein extract) to a new pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
 - Load 20-40 μg of total protein per lane onto an SDS-polyacrylamide gel.[1]
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.[8]
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween 20 (TBST) for 1 hour at room temperature.[8]

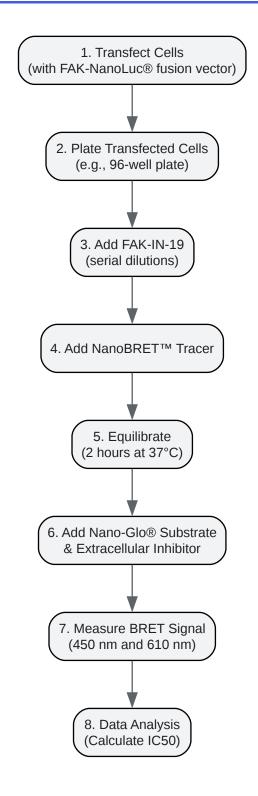


- Incubate the membrane with a primary antibody specific for phospho-FAK (Y397)
 overnight at 4°C with gentle agitation.[6]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.[1]
- Detection and Analysis:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).[1]
 - Perform densitometry analysis to quantify the band intensities. Normalize the pFAK (Y397)
 signal to total FAK and then to the loading control.[1]

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET[™] assay is a proximity-based method that measures compound binding to a target kinase in living cells.[9][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-FAK fusion protein (energy donor) and a fluorescently labeled tracer that binds to the FAK active site (energy acceptor).[10][11] FAK-IN-19 will compete with the tracer for binding to FAK, leading to a decrease in the BRET signal.[11]





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NanoBRET Target Engagement Assay Workflow.

• Cell Transfection:

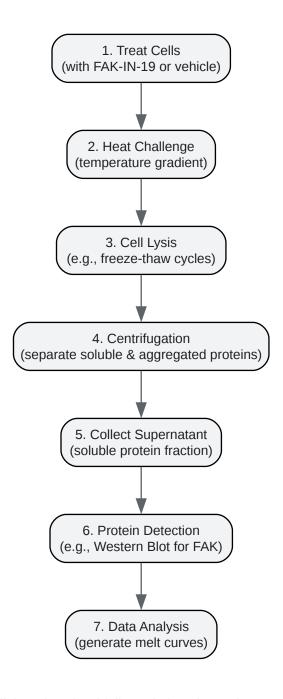


- Transfect HEK293T cells with a plasmid encoding a FAK-NanoLuc® fusion protein.
- Culture the cells for approximately 18-24 hours to allow for protein expression.[12]
- · Cell Plating and Compound Addition:
 - Harvest the transfected cells and resuspend them in Opti-MEM.
 - Dispense the cell suspension into a white, 96-well assay plate.
 - Add serial dilutions of FAK-IN-19 to the wells. Include a vehicle control (DMSO).
- Tracer Addition and Equilibration:
 - Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
 - Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[12]
- Substrate Addition and BRET Measurement:
 - Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor according to the manufacturer's protocol.[13]
 - Add the substrate solution to each well.
 - Immediately measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader equipped with the appropriate filters.[12]
- Data Analysis:
 - Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
 - Convert the raw BRET ratios to milliBRET units (mBU).
 - Plot the mBU values against the logarithm of the FAK-IN-19 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Cellular Thermal Shift Assay (CETSA)

CETSA is a method for evaluating drug-target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[14] When **FAK-IN-19** binds to FAK, it stabilizes the protein, leading to a higher melting temperature.[14] [15] This increased stability is detected by quantifying the amount of soluble FAK remaining after heat treatment.



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Cellular Thermal Shift Assay (CETSA) Workflow.

Cell Treatment:

- Culture cells to a high density in appropriate culture vessels.
- Treat the cells with a fixed concentration of FAK-IN-19 or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.[16]

Heat Challenge:

- Aliquot the cell suspension into PCR tubes.
- Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by a cooling step to room temperature.[16]
- Cell Lysis and Separation of Soluble Proteins:
 - Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[17]

Detection of Soluble FAK:

- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble FAK in each sample by Western blotting, as described in Protocol 1.

Data Analysis:

- Quantify the FAK band intensity for each temperature point for both the vehicle- and FAK-IN-19-treated samples.
- Plot the percentage of soluble FAK relative to the non-heated control against the temperature to generate melt curves.



A shift in the melt curve to higher temperatures for the FAK-IN-19-treated samples indicates target engagement. An isothermal dose-response can also be performed by treating cells with varying concentrations of FAK-IN-19 and heating at a single, optimized temperature.[18]

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